molecular formula C6H11Cl2N3 B576031 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride CAS No. 165894-10-0

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride

Cat. No.: B576031
CAS No.: 165894-10-0
M. Wt: 196.075
InChI Key: GIHBJMRXMFIYPV-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride is a chemical compound with the CAS Number: 165894-10-0 . It has a molecular weight of 196.08 . The compound is stored at room temperature in an inert atmosphere . It is a solid substance .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C6H9N3.2ClH/c1-2-9-5-8-4-6(9)3-7-1;;/h4-5,7H,1-3H2;2*1H .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 196.08 . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : The synthesis of various derivatives of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has been explored, demonstrating methodologies such as reductive amination, chlorination, and cyclization. These techniques are critical in developing structurally varied compounds for different applications (Teng Da-wei, 2012).

  • Structural Modifications for Potency and Brain Penetration : Modifications in the chemical structure of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives have been studied to enhance their potency and brain penetration, indicating the compound's potential in neuropharmacology (T. Sifferlen et al., 2013).

  • Development of Conformationally Restricted Inhibitors : The compound has been used in creating conformationally restricted farnesyltransferase inhibitor analogues, suggesting its role in the development of inhibitors for specific enzymatic targets (C. Dinsmore et al., 2000).

Medicinal Chemistry and Biological Activity

  • Hybrid Molecule Synthesis for Anti-Diabetic Activity : The compound has been used to create hybrid molecules with benzimidazole and pyrazoline, showing significant anti-diabetic potential. This highlights its utility in developing new therapeutic agents (Farhat Ibraheem et al., 2020).

  • G Protein Ligands Development : Its derivatives have been studied as potential ligands for G proteins, indicating its importance in understanding and targeting G protein-coupled receptor pathways (Jim Küppers et al., 2019).

  • Chemiluminescent Properties for Bioconjugation : The compound's derivatives have been developed for chemiluminescent properties, suggesting applications in bioconjugation and bioluminescent imaging (M. Adamczyk et al., 2003).

  • Industrial Process Development for Drug Synthesis : Its derivatives have been utilized in developing industrial processes for drug synthesis, emphasizing its role in pharmaceutical manufacturing (M. Baenziger et al., 2017).

Mechanism of Action

While the specific mechanism of action for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride is not mentioned, similar compounds like 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine have been used as KRAS G12C inhibitors as antitumor agents .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H332-H335 . The precautionary statements are P261-P280-P305+P351+P338 .

Future Directions

The future directions for this compound could involve further exploration of its potential as an antitumor agent, given the activity of similar compounds . More research is also needed to fully understand its synthesis, chemical reactions, and mechanism of action.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-2-9-5-8-4-6(9)3-7-1;;/h4-5,7H,1-3H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHBJMRXMFIYPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC=C2CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60720999
Record name 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165894-10-0
Record name 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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